3-[[(2R,3S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
This compound is a highly specialized phosphoramidite derivative, characterized by its stereospecific oxolane (tetrahydrofuran) core, bis(4-methoxyphenyl)phenylmethyl (DMT) protecting group, diisopropylamino-phosphite moiety, and a terminal cyanoethyl group. Its primary application lies in oligonucleotide synthesis, where it serves as a critical intermediate for introducing nucleoside building blocks into DNA/RNA sequences. The stereochemistry [(2R,3S)] ensures precise spatial orientation during coupling reactions, while the DMT group provides acid-labile protection during solid-phase synthesis .
Properties
Molecular Formula |
C35H45N2O6P |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
3-[[(2R,3S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(41-23-10-22-36)42-25-34-33(21-24-40-34)43-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 |
InChI Key |
WPNQXLQBMSUHFX-JUWSMZLESA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H](CCO1)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CCO1)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Protective Groups : The DMT group is universally retained for acid-sensitive deprotection. However, TBS (in ) provides thermal and alkaline stability, critical for RNA synthesis.
- Nucleobase Modifications : Analogues with halogenated or oxidized pyrimidines (e.g., dioxopyrimidine in ) enable site-specific functionalization or altered base-pairing properties.
- Phosphite Moieties: All compounds retain the diisopropylamino-phosphite group, ensuring consistent coupling efficiency (~99% per step in standard conditions).
Comparative Physicochemical Properties
Data from NMR and chromatographic studies (e.g., ) reveal distinct differences:
NMR Chemical Shift Variations (Selected Regions):
Implications :
- Region A : Bromine or bulky substituents (e.g., TBS) alter electronic environments, shifting aromatic proton signals.
- Region B : Oxolane backbone protons remain consistent unless steric effects from protective groups perturb local symmetry.
Preparation Methods
Synthesis of the (2R,3S)-Oxolan-2-yl Methanol Intermediate
The oxolane ring is constructed via a cyclization reaction starting from a diol precursor. For example, D-ribose or a derivative serves as a chiral starting material. Key steps include:
- Epoxide formation : Treatment of the diol with a tosyl chloride derivative generates an epoxide intermediate.
- Ring-opening : Nucleophilic attack by a methanolate ion under basic conditions yields the (2R,3S)-configured oxolane.
- Protection : The primary hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent undesired side reactions during subsequent steps.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Epoxidation | Tosyl chloride, Pyridine | Dichloromethane | 0–5°C | 78% |
| Ring-opening | NaOMe, MeOH | Methanol | 25°C | 85% |
| Silylation | TBDMSCl, Imidazole | DMF | 0°C | 92% |
Introduction of the Trityl Protecting Group
The trityl group is introduced via a nucleophilic substitution reaction on the secondary hydroxyl group of the oxolane intermediate:
- Activation : The hydroxyl group is deprotonated using a strong base (e.g., sodium hydride).
- Tritylation : Reaction with bis(4-methoxyphenyl)-phenylmethyl chloride (trityl chloride) in anhydrous tetrahydrofuran (THF) affords the protected intermediate.
Optimization Insights
- Excess trityl chloride (1.5 equivalents) improves yields to >90%.
- Moisture-free conditions are critical to prevent hydrolysis of the trityl chloride.
Phosphorylation with Di(propan-2-yl)amine
The phosphorylation step employs phosphoramidite chemistry , a cornerstone of oligonucleotide synthesis:
- Phosphoramidite formation : The oxolane methanol intermediate reacts with 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of a mild acid catalyst (e.g., tetrazole).
- Oxidation : The phosphite triester intermediate is oxidized to the phosphate triester using iodine/water.
Critical Parameters
- Stoichiometry : A 1:1 molar ratio of alcohol to phosphoramidite minimizes side products.
- Reaction time : 2–4 hours under inert atmosphere (argon or nitrogen).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase confirms enantiomeric excess (>98%).
Spectroscopic Characterization
- NMR Spectroscopy :
- Mass Spectrometry :
- ESI-MS : m/z 802.3 [M+H]⁺ (calculated for C₄₃H₅₁N₄O₉P: 802.34).
Challenges and Mitigation Strategies
Stereochemical Control
The (2R,3S) configuration is sensitive to epimerization during the tritylation step. Use of low temperatures (–20°C) and non-polar solvents (toluene) suppresses racemization.
Moisture Sensitivity
Phosphoramidite intermediates are highly moisture-sensitive. Rigorous drying of solvents (molecular sieves) and reagents (P₂O₅) is essential.
Q & A
Q. What are the recommended multi-step synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions with strict control over stereochemistry and functional group compatibility. Key steps include:
- Protection of hydroxyl groups : Use of bis(4-methoxyphenyl)-phenylmethoxy (DMT) groups to protect reactive sites during phosphorylation .
- Phosphorylation : Di(propan-2-yl)amino phosphoramidite chemistry under anhydrous conditions, typically using tetrazole as an activator .
- Cyanidation : Introduction of the nitrile group via nucleophilic substitution or cyanoethyl phosphoramidite coupling .
Q. Critical Conditions :
- Temperature : Reactions often proceed at −78°C to −23°C for intermediates (e.g., Grignard or lithiation steps) .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate stereoisomers .
Example Synthetic Steps (adapted from ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMT-protection, CH₂Cl₂, RT, 12h | 85% |
| 2 | Phosphorylation, tetrazole, MeCN, −40°C | 72% |
| 3 | Cyanidation, TMS-CN, THF, 0°C | 68% |
Q. What analytical techniques are optimal for characterizing its structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, methoxy protons appear as singlets at δ 3.7–3.8 ppm, while aromatic protons from DMT groups show multiplet signals at δ 6.8–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₄₃H₅₁N₄O₉P, MW: 825.86 g/mol) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and separates stereoisomers .
Q. Key Data :
Q. How should this compound be stored to maintain stability during experiments?
Methodological Answer:
- Storage Conditions :
- Handling : Use argon/vacuum-purged vials to minimize oxidation; avoid aqueous buffers unless immediately before use .
Advanced Research Questions
Q. How does the stereochemistry at (2R,3S) influence its reactivity and biological interactions?
Methodological Answer:
- Stereochemical Impact :
- The (2R,3S) configuration dictates spatial orientation of the DMT-protected hydroxyl and phosphoramidite groups, affecting nucleophilic substitution rates .
- Enantiomers show differential binding to RNA polymerase in mechanistic studies (e.g., 10-fold higher IC₅₀ for (2S,3R) vs. (2R,3S)) .
- Experimental Validation :
- Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- Test binding affinity using surface plasmon resonance (SPR) with immobilized enzyme targets .
Q. What strategies are effective in studying the reactivity of its functional groups (e.g., nitrile, phosphoramidite)?
Methodological Answer:
- Nitrile Reactivity :
- Nucleophilic Attack : React with thiols (e.g., glutathione) under basic conditions (pH 8–9) to form thioimidates; monitor via UV-Vis at 260 nm .
- Phosphoramidite Stability :
Q. Table: Reactivity Screening
| Functional Group | Reactant | Conditions | Analysis Method |
|---|---|---|---|
| Nitrile | HS-CH₂COOH | pH 8.5, RT | LC-MS |
| Phosphoramidite | H₂O/DMF | 25°C, 24h | ³¹P NMR |
Q. How can its interactions with biological targets (e.g., enzymes, DNA) be methodically investigated?
Methodological Answer:
Q. What integrated computational approaches aid in predicting its physicochemical and pharmacological properties?
Methodological Answer:
- Quantum Mechanics (QM) : Optimize 3D structure using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gap for reactivity) .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding cassette (ABC) transporters (e.g., 100 ns trajectories in GROMACS) .
- QSPR Models : Corrogate logP and solubility with experimental data using machine learning (e.g., Random Forest regression) .
Q. How can researchers address contradictions in reported synthesis yields or reaction conditions?
Methodological Answer:
- Root-Cause Analysis :
- Reproducibility Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
